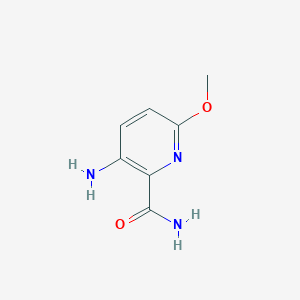

3-Amino-6-methoxypicolinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,8H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNERDKHHBEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 6 Methoxypicolinamide and Its Analogues

Direct Aminolysis Approaches in Picolinamide (B142947) Synthesis

Direct aminolysis is a fundamental method for converting esters into primary amides. This approach is particularly relevant for the synthesis of picolinamides from their corresponding methyl esters.

The direct synthesis of primary amides, such as picolinamide, from methyl esters presents challenges due to the limited availability of suitable nitrogen sources. rsc.org A common method involves the aminolysis of a methyl ester, like methyl picolinate (B1231196), with ammonia (B1221849). rsc.org To improve process efficiency and avoid the limitations of aqueous ammonia or the hazards of gaseous ammonia, methanolic ammonia is often employed as the nitrogen source. rsc.orgrsc.org This reaction proceeds by the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and the formation of the primary amide. The use of continuous flow technology has been explored as a method for process intensification in the direct amidation of methyl esters. rsc.orgrsc.org

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the aminolysis process. Traditional batch methods using aqueous ammonia at room temperature can result in long reaction times, sometimes as long as 12 hours, to achieve moderate yields. rsc.orgresearchgate.net

Modern approaches have focused on enhancing productivity. For instance, the use of a high-pressure, high-temperature continuous flow reactor has been shown to be an efficient, safe, and scalable synthesis method. rsc.org Bayesian optimization has been successfully applied to fine-tune the reaction parameters in a continuous flow setup. rsc.org Through this method, optimal conditions for the aminolysis of methyl picolinate were identified, achieving nearly complete conversion. rsc.org This optimization led to a forty-fold improvement in productivity compared to previously reported batch methods. rsc.org

| Parameter | Traditional Batch Method | Optimized Flow Method |

| Nitrogen Source | Aqueous Ammonia | Methanolic Ammonia |

| Temperature | Room Temperature | 139 °C |

| Pressure | Atmospheric | 50 bar |

| Reaction Time | 12 hours | 30 minutes |

| Yield | ~65% | ~60% (isolated) |

| Productivity | ~0.05 g h⁻¹ | ~1.99 g h⁻¹ |

This table presents a comparison of reaction conditions and outcomes for the aminolysis of methyl picolinate.

Condensation and Coupling Reactions in Picolinamide Formation

The formation of the amide bond in picolinamides can also be achieved through the condensation of a picolinic acid derivative with an amine, a process often facilitated by coupling reagents.

Amide bonds are typically synthesized by the reaction of a carboxylic acid and an amine. luxembourg-bio.com However, this reaction does not occur spontaneously and requires the activation of the carboxylic acid to convert the hydroxyl group into a good leaving group. luxembourg-bio.com In the context of picolinamide synthesis, this involves coupling a picolinic acid derivative with a suitable amine compound. google.com The picolinoyl moiety can be readily introduced onto an amine substrate by reacting it with 2-picolinic acid in the presence of an activator. researchgate.net

A wide array of condensation or "coupling" reagents has been developed to facilitate amide bond formation efficiently and with minimal side reactions. luxembourg-bio.com These reagents are broadly categorized into families such as carbodiimides, phosphonium (B103445) salts, and uronium salts. luxembourg-bio.compeptide.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used to form amides from carboxylic acids. peptide.com The reaction proceeds through an O-acylisourea intermediate. luxembourg-bio.com To minimize the risk of racemization during peptide synthesis, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Phosphonium Salts : This class of reagents, which includes BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), offers the advantage of not producing guanidinium (B1211019) by-products. luxembourg-bio.com

Uronium/Aminium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be very efficient for peptide coupling, leading to faster reactions and less epimerization, especially when based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.com

In addition to these coupling agents, acid linking agents such as acid chlorides (e.g., pivaloyl chloride) and acid anhydrides (e.g., pivalic anhydride) can be used to activate the picolinic acid for reaction with an amine. google.com These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, and may be promoted by catalysts like 4-(dimethylamino)pyridine (DMAP). google.com

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used; byproduct removal can be an issue (DCC); used with additives like HOBt to suppress racemization. luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective; no guanidinium byproducts; PyAOP is particularly effective for coupling N-methyl amino acids. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Very efficient with low racemization; reactions are often rapid; HATU is based on the more reactive HOAt. luxembourg-bio.com |

This table summarizes common classes of coupling reagents used in amide bond formation.

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of inert C-H bonds into new functional groups. nih.gov The picolinamide group has been extensively utilized as an effective directing group in these transformations. researchgate.netnih.gov

The picolinamide acts as a bidentate ligand that coordinates to a palladium(II) center. researchgate.netnih.gov This coordination positions the catalyst in close proximity to a specific C-H bond within the substrate, enabling selective C-H activation and the formation of a cyclopalladated intermediate. nih.gov This intermediate can then react with various coupling partners to form new C-C, C-N, or C-X (where X is a halogen) bonds. nih.govnih.govpsu.edu

This strategy has been successfully applied to the functionalization of C(sp²)–H and C(sp³)–H bonds. nih.gov For example, the picolinamide-directed arylation of the ortho-C-H bond of benzylpicolinamides with aryl iodides has been reported. nih.govpsu.edu This initial arylation can be followed by an intramolecular dehydrogenative C-H amination to synthesize complex heterocyclic structures like phenanthridines. nih.gov Similarly, methods for the palladium-catalyzed halogenation (iodination, bromination, and chlorination) of the ortho C-H bonds of N-benzyl picolinamides have been developed. psu.edu These C-H functionalization strategies provide an efficient pathway to prepare complex molecules bearing diverse functional groups from readily available precursors. psu.edu

C(sp³)-H Arylation Directed by Picolinamide Moieties

The functionalization of otherwise inert C(sp³)-H bonds represents a significant advance in synthetic chemistry, offering a direct route to complex molecules from simple precursors. The picolinamide moiety has emerged as a highly effective bidentate directing group in this context, particularly in palladium-catalyzed arylation reactions. This process involves the coordination of the picolinamide's pyridine (B92270) nitrogen and amide nitrogen to a palladium(II) catalyst. This coordination forms a stable five-membered palladacycle intermediate, positioning the metal center in close proximity to a specific C(sp³)-H bond, typically at the β or γ position of an aliphatic chain attached to the amide nitrogen.

This proximity facilitates the cleavage of the C-H bond through a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a C-Pd bond. Subsequent reaction with an aryl halide (Ar-X) via oxidative addition, followed by reductive elimination, forges the new C-Ar bond and regenerates the active Pd(II) catalyst, completing the catalytic cycle. This directed approach allows for the arylation of non-activated C(sp³)-H bonds under relatively mild conditions, providing a powerful tool for elaborating aliphatic structures.

Table 1: Example of Picolinamide-Directed C(sp³)-H Arylation

| Substrate | Aryl Halide | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| N-tert-butylpicolinamide | Iodobenzene | Pd(OAc)₂, Ag₂CO₃, t-BuOH | N-(2-phenyl-2-methylpropyl)picolinamide | 85% |

| N-tert-butylpicolinamide | 4-Iodonitrobenzene | Pd(OAc)₂, Ag₂CO₃, t-BuOH | N-(2-(4-nitrophenyl)-2-methylpropyl)picolinamide | 89% |

Regioselectivity Considerations in Directed Arylation

Regioselectivity is a critical aspect of C-H activation, and the picolinamide directing group exerts strong control over the site of functionalization. In systems with multiple C-H bonds, the formation of the most thermodynamically stable palladacycle intermediate generally dictates the reaction's outcome. For aliphatic amines functionalized with a picolinamide group, activation typically occurs at the γ-C-H bond, as this leads to a stable six-membered palladacycle.

In the case of substituted aromatic or benzylic substrates, both steric and electronic factors influence regioselectivity. For instance, in meta-substituted benzylamine (B48309) derivatives, C-H activation and subsequent functionalization tend to occur at the more sterically accessible ortho-C-H bond, leading to a single major product with excellent regioselectivity. Conversely, electron-withdrawing substituents at the ortho-position of a benzylamine can decrease reactivity. The predictable nature of this regioselectivity, governed by the inherent geometry of the directing group and substrate, makes picolinamide-assisted C-H arylation a reliable synthetic method.

Synthetic Routes for Specific 3-Amino-6-methoxypicolinamide Derivatives

The synthesis of 3-amino-6-bromopicolinamide (B2923703) serves as a crucial step in accessing more complex analogues. A viable route to this intermediate is through the Hofmann degradation of 6-bromopicolinamide (B1343779). This reaction transforms a primary amide into a primary amine with one fewer carbon atom.

The process begins with the treatment of 6-bromopicolinamide with sodium hypobromite (B1234621) (NaOBr), freshly prepared from bromine and a cold aqueous solution of a base like sodium hydroxide. The base deprotonates the amide, and the resulting anion attacks the bromine, forming an N-bromoamide intermediate. A second deprotonation by the base triggers a rearrangement where the pyridine ring migrates from the carbonyl carbon to the nitrogen, concurrently displacing the bromide ion. This key step forms an isocyanate intermediate. Subsequent hydrolysis of the isocyanate under the aqueous basic conditions leads to the formation of a carbamic acid, which is unstable and decarboxylates to yield the final product, 3-amino-6-bromopyridine, which can then be converted to the picolinamide. A patent describes a similar preparation of aminobromopyridines from bromopyridine carboxamides.

An alternative approach involves the reduction of a nitro group. For example, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced using reagents like iron in acidic ethanol (B145695) to yield 2,3-diamino-5-bromopyridine.

The introduction of a methoxy group onto the picolinamide scaffold is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. Starting with a precursor bearing a suitable leaving group, such as a halogen, at the desired position, the methoxy group can be installed.

For the synthesis of this compound, the intermediate 3-amino-6-bromopicolinamide is an ideal starting material. The reaction involves treating this brominated compound with sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent like dimethylformamide (DMF) or in methanol (B129727) under pressure. The electron-withdrawing nature of the pyridine ring and the amide group facilitates the attack of the methoxide nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide and the formation of the desired 6-methoxy product.

Table 2: General Reaction for Methoxylation

| Starting Material | Reagent | Product | Reaction Type |

|---|

The synthesis of this complex derivative is best achieved through a convergent approach, culminating in an amide bond formation. The key precursors are 5-methoxypicolinic acid and N¹-(3-cyano-5,7-dimethylquinolin-2-yl)ethane-1,2-diamine.

The synthetic sequence would involve:

Activation of 5-methoxypicolinic acid: The carboxylic acid is converted into a more reactive species. This can be done by treating it with thionyl chloride (SOCl₂) to form the acid chloride or by using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Amide Coupling: The activated picolinic acid derivative is then reacted with the primary amine of N¹-(3-cyano-5,7-dimethylquinolin-2-yl)ethane-1,2-diamine. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or DMF at room temperature to yield the final target molecule. The synthesis of the quinoline (B57606) fragment itself is a multi-step process, often starting from substituted anilines.

Similar to the previous example, the synthesis of this benzimidazole (B57391) derivative relies on a final amide coupling step. The required precursors are 5-bromo-6-methoxypicolinic acid and 2-amino-1H-benzo[d]imidazole.

The proposed synthetic route is as follows:

Preparation of 5-bromo-6-methoxypicolinic acid: This precursor can be synthesized from 6-hydroxypicolinic acid through bromination followed by methylation of the hydroxyl group.

Activation of the Carboxylic Acid: The 5-bromo-6-methoxypicolinic acid is activated using standard methods, such as conversion to its acid chloride with oxalyl chloride or SOCl₂, or by using coupling agents.

Condensation with 2-aminobenzimidazole: The activated acid is then reacted with 2-amino-1H-benzo[d]imidazole. The reaction is performed in a suitable aprotic solvent, often with the addition of a non-nucleophilic base to scavenge the acid byproduct, to afford N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide.

Synthesis of N-(4-aminobiphenyl-3-yl)-5-methoxypicolinamide

The synthesis of N-aryl picolinamides, such as N-(4-aminobiphenyl-3-yl)-5-methoxypicolinamide, is typically achieved through the coupling of a picolinic acid derivative with a corresponding aniline (B41778) derivative. While a specific documented synthesis for N-(4-aminobiphenyl-3-yl)-5-methoxypicolinamide is not detailed in the reviewed literature, a general and plausible synthetic route can be constructed based on established amide bond formation methodologies.

A common approach involves the activation of the carboxylic acid group of 5-methoxypicolinic acid to facilitate nucleophilic attack by the amine group of 3-amino-4'-nitrobiphenyl. The carboxylic acid can be converted to a more reactive acyl chloride, often by using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with the aniline derivative to form the amide bond. The choice of solvent and reaction conditions, such as temperature and the presence of a base to neutralize the generated HCl, is critical for optimizing the yield and purity of the product.

Subsequent to the amide coupling, the nitro group on the biphenyl (B1667301) moiety would be reduced to an amine to yield the final product, N-(4-aminobiphenyl-3-yl)-5-methoxypicolinamide. This reduction is commonly carried out using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride.

General Reaction Scheme:

Activation of Carboxylic Acid: 5-methoxypicolinic acid + SOCl₂ → 5-methoxypicolinoyl chloride + SO₂ + HCl

Amide Coupling: 5-methoxypicolinoyl chloride + 3-amino-4'-nitrobiphenyl → N-(4'-nitro-[1,1'-biphenyl]-3-yl)-5-methoxypicolinamide + HCl

Nitro Group Reduction: N-(4'-nitro-[1,1'-biphenyl]-3-yl)-5-methoxypicolinamide + [H] → N-(4'-amino-[1,1'-biphenyl]-3-yl)-5-methoxypicolinamide

Radiosynthesis via O-Methylation of Phenol (B47542) Precursors for [11C]-Labeled Analogs

For applications in positron emission tomography (PET), picolinamide analogues can be labeled with the short-lived positron-emitting isotope carbon-11 (B1219553) ([¹¹C]). A prevalent method for introducing [¹¹C] into these molecules is through O-methylation of a suitable phenol precursor using a [¹¹C]methylating agent.

This radiosynthesis strategy involves the preparation of a desmethyl precursor of the target molecule, where the methoxy group is replaced with a hydroxyl group. This phenolic precursor is then reacted with a high-specific-activity [¹¹C]methylating agent, most commonly [¹¹C]methyl iodide or [¹¹C]methyl triflate. The reaction is typically carried out in the presence of a base to deprotonate the phenol, enhancing its nucleophilicity.

The O-[¹¹C]methylation is a rapid and efficient method, which is crucial given the short half-life of carbon-11 (approximately 20.4 minutes). High radiochemical yields can be achieved under optimized conditions, which include the choice of solvent, base, and reaction temperature. Following the labeling reaction, the [¹¹C]-labeled product is quickly purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for its intended use in PET imaging.

| Parameter | Description |

| Precursor | A desmethyl analog of the target picolinamide with a phenolic hydroxyl group. |

| Radiolabeling Agent | Typically [¹¹C]methyl iodide or [¹¹C]methyl triflate. |

| Reaction Conditions | Conducted in the presence of a base (e.g., NaOH) in a suitable solvent like acetone. |

| Key Advantage | Allows for the rapid and high-yield incorporation of the [¹¹C] isotope. |

Green Chemistry Approaches in Picolinamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including picolinamides, to create more sustainable and environmentally friendly processes. dst.gov.inmdpi.comjddhs.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.com

One significant area of focus is the use of biocatalysis. nih.gov Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the formation of amide bonds. nih.govnih.gov This enzymatic approach offers high selectivity and operates under mild reaction conditions, often in greener solvents like cyclopentyl methyl ether, thereby reducing the environmental impact. nih.govnih.gov

The use of alternative energy sources, such as microwave irradiation, is another key green chemistry technique. jddhs.com Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com Furthermore, the development of photocatalytic methods using Covalent Organic Frameworks (COFs) presents an innovative way to synthesize amides directly from alcohols under mild, light-activated conditions, which can streamline production and reduce costs. dst.gov.in

Solvent selection is also a critical aspect of green chemistry. Efforts are being made to replace traditional volatile organic compounds with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com In some cases, solvent-free reaction conditions have been developed, which further minimizes waste and environmental impact. mdpi.comjddhs.com The use of reusable catalysts, such as Brønsted acidic ionic liquids, also contributes to a more sustainable synthesis process for amides.

| Green Chemistry Approach | Application in Picolinamide Synthesis | Key Benefits |

| Biocatalysis | Use of enzymes like Candida antarctica lipase B for amide bond formation. nih.govnih.gov | High selectivity, mild reaction conditions, use of green solvents. nih.govnih.gov |

| Alternative Energy Sources | Microwave-assisted synthesis and photocatalysis. dst.gov.injddhs.com | Reduced reaction times, lower energy consumption, and potential for streamlined processes. dst.gov.injddhs.com |

| Green Solvents | Replacement of hazardous solvents with water, bio-solvents, or solvent-free conditions. mdpi.comjddhs.com | Reduced environmental pollution and waste generation. jddhs.com |

| Reusable Catalysts | Employment of catalysts like Brønsted acidic ionic liquids. | Minimized waste and improved process efficiency. |

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Amino 6 Methoxypicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR analysis of 3-Amino-6-methoxypicolinamide would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. Expected signals would include those for the aromatic protons on the picolinamide (B142947) ring, the protons of the methoxy (B1213986) group, and the protons of the amino and amide groups. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each signal to its specific proton in the molecule.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. This includes the carbons of the pyridine (B92270) ring, the methoxy group carbon, and the carbonyl carbon of the amide. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. The resulting mass spectrum can confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. For this compound, an HRMS analysis of the [M+H]⁺ ion would provide its exact mass, which could then be used to confirm its elemental composition (C₇H₉N₃O₂).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for assessing the purity of a sample of this compound and for quantifying it in complex mixtures. The liquid chromatography step would separate the target compound from any impurities, and the mass spectrometer would provide detection and confirmation of its identity based on its mass-to-charge ratio.

Despite a thorough search, specific experimental data for the ¹H NMR, ¹³C NMR, ESI-MS, HRMS, and LC-MS analysis of this compound could not be located in the available scientific literature and databases. The information presented herein is based on the standard application of these analytical techniques for the characterization of organic molecules of similar structure.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry is a powerful analytical technique that separates compounds based on their size and charge. For a molecule like this compound, which possesses an amino group that can be protonated, CE-MS would be a suitable method for its separation and identification. The capillary electrophoresis component would separate the compound from a mixture based on its electrophoretic mobility, after which the mass spectrometer would provide a mass-to-charge ratio, confirming its identity and allowing for quantification. This technique is particularly useful for analyzing small sample volumes and complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS would likely be challenging due to its polarity and relatively low volatility. To make it amenable to GC analysis, a derivatization step would be necessary. This typically involves reacting the amino group and amide proton with a silylating agent to increase volatility. Once derivatized, the compound could be separated on a GC column and subsequently identified and quantified by the mass spectrometer, which would provide a characteristic fragmentation pattern.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography, are the most common analytical techniques for the separation, identification, and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC or UPLC method would likely be developed. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier to ensure the analyte is in a consistent ionic state. Detection would typically be performed using a UV detector, as the picolinamide structure contains a chromophore. While some suppliers indicate purity assessment by HPLC chembuyersguide.com39.100.107, detailed methodologies specific to this compound are not published.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. For this compound, TLC could be used to monitor the progress of a chemical reaction or to get a preliminary assessment of purity. A silica gel plate would likely serve as the stationary phase, with a mobile phase consisting of a mixture of a polar and a non-polar organic solvent. The separated spots would be visualized under UV light.

Other Analytical Techniques

In Vitro and Ex Vivo Autoradiographic Distribution Studies

Autoradiography is a technique used to visualize the distribution of a radiolabeled substance within a biological sample. To perform such a study on this compound, the compound would first need to be synthesized with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C). For in vitro studies, tissue slices would be incubated with the radiolabeled compound to determine its binding to specific receptors or enzymes. For ex vivo studies, the radiolabeled compound would be administered to a test animal, after which tissues would be collected, sectioned, and exposed to a photographic emulsion or phosphor imaging plate to reveal the compound's distribution. No such studies for this compound have been identified in the scientific literature.

Karl-Fischer Coulometry for Residual Moisture Quantification

Karl-Fischer titration is a universally recognized and highly specific method for the determination of water content in a variety of solid and liquid samples. The coulometric version of this technique is particularly well-suited for quantifying trace amounts of water, often in the parts-per-million (ppm) range, making it an invaluable tool in the analysis of pharmaceutical compounds like this compound.

The principle of Karl-Fischer titration is based on the Bunsen reaction, where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in a suitable solvent, typically methanol. In coulometric titration, the iodine required for the reaction is generated in-situ at an anode. The amount of water is then determined from the total charge passed to generate the iodine, in accordance with Faraday's law. This direct relationship between charge and water content allows for highly accurate and precise measurements without the need for titrant standardization.

The endpoint of the titration is detected potentiometrically. An excess of iodine in the solution leads to a sharp drop in voltage across a detector electrode, signaling the completion of the reaction with water. For compounds like this compound, which may have limited solubility in standard Karl-Fischer reagents, the use of a Karl-Fischer oven can be employed. This involves heating the sample in a sealed vial and transferring the evaporated water to the titration cell via an inert gas stream, thus preventing interference from the sample matrix.

Disclaimer: The following data is a representative example for illustrative purposes, as specific experimental results for this compound are not publicly available.

Table 1: Representative Parameters for Karl-Fischer Coulometric Analysis of this compound

| Parameter | Value |

| Instrument | Coulometric Karl-Fischer Titrator |

| Titration Cell | Diaphragmless |

| Anode Reagent | Hydranal™-Coulomat AG or equivalent |

| Cathode Reagent | Hydranal™-Coulomat CG or equivalent |

| Sample Size | 100-200 mg |

| Stirring Speed | 500 rpm |

| Endpoint Detection | Bipotentiometric |

| Drift Rate | < 5 µ g/min |

Table 2: Illustrative Results for Residual Moisture Quantification in Different Batches of this compound

| Batch Number | Sample Weight (mg) | Water Content (µg) | Water Content (%) |

| Batch A | 152.4 | 304.8 | 0.20 |

| Batch B | 148.9 | 268.0 | 0.18 |

| Batch C | 155.1 | 325.7 | 0.21 |

Chromatographic Methods for Related Substance Detection in Analogs

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the pharmaceutical industry for the separation, identification, and quantification of impurities and related substances in active pharmaceutical ingredients (APIs). For analogs of this compound, such as other substituted picolinamides or pyridines, HPLC methods are developed to ensure that the levels of any process-related impurities or degradation products are within acceptable limits.

The development of a robust HPLC method for related substance detection involves the careful selection of a stationary phase (column), mobile phase composition, and detector. Reversed-phase HPLC is a commonly employed mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of all related substances from the main compound peak.

The choice of detector is critical for sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector is frequently used, as it can monitor the elution of compounds at multiple wavelengths, aiding in peak identification and purity assessment. The method must be validated according to regulatory guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures that the analytical method is reliable for its intended purpose of quality control. The analysis of related substances is crucial for understanding the stability of the compound under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.

Disclaimer: The following data is a representative example for illustrative purposes, as specific experimental results for this compound are not publicly available. The conditions and results are based on typical HPLC analyses of analogous aromatic amide compounds.

Table 3: Representative HPLC Conditions for the Analysis of Related Substances in this compound Analogs

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 4: Illustrative Data for Related Substance Detection in a Representative Batch

| Peak | Retention Time (min) | Relative Retention Time | Area (%) | Specification |

| Impurity 1 | 4.5 | 0.45 | 0.08 | NMT 0.10% |

| This compound | 10.0 | 1.00 | 99.75 | - |

| Impurity 2 | 12.3 | 1.23 | 0.12 | NMT 0.15% |

| Impurity 3 | 15.8 | 1.58 | 0.05 | NMT 0.10% |

| Total Impurities | - | - | 0.25 | NMT 0.50% |

| NMT: Not More Than |

Computational and Theoretical Studies of 3 Amino 6 Methoxypicolinamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and reactivity of picolinamide (B142947) derivatives. researchgate.net DFT models, such as the B3LYP functional combined with a 6-31G(d,p) basis set, are commonly used to optimize molecular structures and analyze chemical reactivity. researchgate.net

Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and the identification of the most favorable reaction pathways. For instance, in the synthesis of picolinamide-related structures, DFT calculations can model the reaction coordinates for key steps. researchgate.net By calculating the free energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a synthetic route. researchgate.net For example, calculations might reveal that a specific pathway has a significantly lower activation energy barrier, explaining the observed product distribution. researchgate.net

Table 1: Illustrative Energy Profile for a Picolinamide Synthetic Step

| Species | Relative Free Energy (kJ/mol) | Description |

| Reactants | 0 | Starting materials in their ground state |

| Transition State 1 | +130 | Energy barrier for the initial bond formation |

| Intermediate | -20 | A metastable species formed during the reaction |

| Transition State 2 | +175 | Energy barrier for a subsequent rearrangement |

| Products | -50 | Final products in their ground state |

Note: Data is illustrative and based on typical values found in computational studies of reaction energetics. researchgate.net

Palladium-catalyzed C-H functionalization is a powerful method for modifying organic molecules, and the picolinamide group is often used as an effective directing group in these reactions. snnu.edu.cnnih.govpsu.edu DFT calculations have been employed to investigate the mechanism of the critical C-H palladation step. researchgate.net These studies show that the reaction often proceeds through a concerted metalation-deprotonation (CMD) mechanism. nih.gov Computational models can optimize the geometries of intermediates and transition states, such as the initial σ-C-H complex and the subsequent CMD transition state. acs.org This analysis provides detailed information on bond distances and angles during the C-H bond cleavage process. acs.org

In palladium-catalyzed reactions directed by a picolinamide auxiliary, computational studies have helped to propose and validate catalytic cycles, such as those involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathways. snnu.edu.cn For example, DFT calculations were used to rationalize the effect of different picolinamide directing groups on the C-H palladation steps, finding that these steps were experimentally irreversible. researchgate.net

The picolinamide moiety is a bidentate directing group, meaning it coordinates to the metal catalyst (like palladium or cobalt) through both the pyridine (B92270) nitrogen and the amide oxygen. chim.itresearchgate.net This chelation brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation. chim.it

Computational studies have been vital in understanding and quantifying the role of the directing group. DFT calculations can predict how modifications to the picolinamide structure affect reactivity and selectivity. researchgate.net For instance, adding electron-donating or electron-withdrawing substituents to the pyridine ring can alter the electronic properties of the catalyst-substrate complex, thereby influencing the rate and outcome of the reaction. researchgate.net DFT studies have shown that steric repulsions between the directing group and other parts of the molecule can dictate regioselectivity in C-H functionalization reactions. acs.org In some cases, the choice of ligand on the metal catalyst, in conjunction with the picolinamide directing group, can be tuned to achieve orthogonal selectivity, functionalizing different positions based on the ligand's electronic properties. nsf.gov

Table 2: Computed Effect of Substituents on Picolinamide Directing Group

| Picolinamide Substituent | Computed Activation Energy (kcal/mol) | Observed Selectivity |

| Unsubstituted | 25.4 | High for mono-arylation |

| 3-Methyl | 24.9 | Increased yields and selectivity |

| 3-Trifluoromethyl | 26.8 | Favors double C-H arylation |

Note: Data is representative and based on findings from DFT studies on substituted picolinamide directing groups. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond quantum mechanics, molecular modeling and dynamics simulations provide insights into the conformational behavior of molecules and their interactions with biological macromolecules.

Most drug-like molecules, including picolinamide derivatives, are flexible and can adopt multiple conformations by rotating around single bonds. ijpsr.com Conformational analysis aims to identify the low-energy, stable conformations of a molecule, which is crucial as the biologically active conformation is not always the global minimum energy state. nih.govslideshare.netresearchgate.net

Molecular mechanics calculations are used to explore the conformational space of picolinamide derivatives. nih.gov By systematically rotating dihedral angles and minimizing the energy, a potential energy surface can be generated. These studies can reveal preferred orientations of the picolinamide group relative to the rest of the molecule, which are often stabilized by intramolecular hydrogen bonds. nih.gov This information is critical for understanding how the molecule will present itself to a binding partner, such as a protein receptor. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. nih.govimrpress.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.gov

For picolinamide derivatives with potential biological activity, docking studies can identify key interactions within the protein's binding site. dovepress.com The process involves placing the ligand (the picolinamide derivative) into the binding pocket of the protein in various possible conformations and orientations. duke.edu A scoring function then estimates the binding affinity for each pose, predicting the most likely binding mode. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the picolinamide derivative and amino acid residues in the protein. For example, docking studies of phenylpicolinamide derivatives as inhibitors of the WDR5 protein helped to rationalize their potent inhibitory activity by identifying key interactions in the binding pocket. dovepress.com

Molecular Dynamics Simulations of Allosteric Modulation

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. nih.govacs.org This technique is particularly valuable for understanding allosteric modulation, where a compound binds to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. acs.orgnih.govunibo.it

In a hypothetical study, MD simulations could be employed to investigate the interaction of 3-Amino-6-methoxypicolinamide with a target protein, for instance, a G-protein coupled receptor (GPCR), which is a common target for allosteric drugs. The simulation would model the protein embedded in a lipid bilayer with solvent, mimicking its natural environment. By introducing this compound into the simulation, researchers can observe how and where it binds to the protein and the subsequent changes in the protein's structure and dynamics.

The primary goal would be to identify a potential allosteric binding site and to understand the mechanism of modulation. The simulation tracks the trajectory of every atom, revealing subtle changes in the protein's shape upon binding of the compound. Key analyses would include monitoring the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify regions of the protein that become more or less flexible.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein

| Parameter | Value |

| System Composition | |

| Protein | Target GPCR |

| Ligand | This compound |

| Membrane | POPC Lipid Bilayer |

| Solvent | TIP3P Water Model |

| Ions | 0.15 M NaCl |

| Simulation Software | AMBER 20 |

| Force Field | CHARMM36m |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

| Simulation Time | 500 ns |

The results of such a simulation could reveal that this compound binds to a pocket in one of the transmembrane domains. This binding could trigger a cascade of conformational changes, transmitted through the protein structure to the orthosteric binding site or the intracellular G-protein binding region. Network analysis of the simulation data can map these communication pathways within the protein, highlighting the key amino acid residues involved in transmitting the allosteric signal. unibo.it

Table 2: Hypothetical Key Residue Interactions and RMSF Changes upon Allosteric Binding of this compound

| Residue | Interaction Type | RMSF Change (Å) |

| Tyr125 | Hydrogen Bond | -0.8 |

| Phe234 | Pi-Pi Stacking | -0.5 |

| Val238 | Hydrophobic | -0.6 |

| Ser310 | Water-mediated H-bond | +1.2 |

| Arg155 (Active Site) | - | +2.1 |

This hypothetical data illustrates how the binding of this compound could stabilize its binding pocket (negative RMSF change, indicating less fluctuation) while inducing greater flexibility in a distant active site residue (positive RMSF change), thereby modulating the protein's function.

Structure-Property Prediction Models

Quantitative Structure-Activity Relationship (QSAR) and other structure-property models are essential computational tools in drug discovery. nih.govresearchwithrutgers.comresearchgate.net They establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. QSAR models for BBB permeability predict this property based on calculated molecular descriptors derived from the compound's structure. nih.govnih.gov Most BBB QSAR models are based on logBB, the logarithmic ratio of the compound's concentration in the brain to that in the blood. nih.gov

To predict the BBB permeability of this compound, a QSAR model would be used. Such a model is typically built using a large dataset of compounds with experimentally determined BBB permeability. The model identifies the key molecular descriptors that correlate with the ability to cross the BBB. These often include descriptors related to lipophilicity (e.g., LogP), molecular size (e.g., molecular weight), and hydrogen bonding capacity (e.g., number of hydrogen bond donors and acceptors, and polar surface area). nih.gov

Table 3: Hypothetical Physicochemical Descriptors for this compound

| Descriptor | Calculated Value |

| Molecular Weight | 181.18 g/mol |

| LogP (octanol-water partition coefficient) | 1.25 |

| Topological Polar Surface Area (TPSA) | 88.9 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Rotatable Bonds | 2 |

Using a hypothetical, established QSAR model for BBB permeability, such as one based on multiple linear regression, the predicted logBB for this compound could be calculated.

Hypothetical QSAR Equation: logBB = 0.15 * LogP - 0.01 * TPSA + 0.05 * (No. Rotatable Bonds) - 0.2

Predicted logBB for this compound: logBB = (0.15 * 1.25) - (0.01 * 88.9) + (0.05 * 2) - 0.2 logBB = 0.1875 - 0.889 + 0.1 - 0.2 logBB = -0.8015

Table 4: Predicted Blood-Brain Barrier Permeability of this compound Based on a Hypothetical QSAR Model

| Compound | Predicted logBB | Predicted Permeability Class |

| This compound | -0.80 | High |

Note: Generally, compounds with logBB > 0 are considered to readily cross the BBB, while those with logBB < -1 are considered to be poorly permeable. A value of -0.80 suggests a high likelihood of crossing the BBB.

These predictive models are invaluable for the early-stage assessment of drug candidates, allowing for the prioritization of compounds with a higher probability of reaching their intended target within the central nervous system. nih.govosti.gov

Structure Activity Relationship Sar Studies of 3 Amino 6 Methoxypicolinamide and Its Analogs

Principles and Methodologies of SAR Analysis

The core principle of SAR is that the three-dimensional arrangement of atoms and functional groups within a compound dictates its interaction with biological targets like enzymes and receptors. oncodesign-services.com SAR analysis aims to decipher this relationship through various methodologies, which can be broadly categorized as experimental and computational. oncodesign-services.com

Experimental approaches involve the systematic synthesis of a series of analogs of a lead compound. oncodesign-services.com Medicinal chemists alter specific parts of the molecule, such as ring systems, functional groups, or alkyl chains, and then evaluate each new compound in biological assays to measure its activity. wikipedia.org This allows for the identification of structural modifications that lead to increased or decreased potency. oncodesign-services.com

Computational methods complement these experimental studies. solubilityofthings.com Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis use mathematical models to correlate physicochemical properties of compounds with their biological activities. wikipedia.org Molecular modeling and docking simulations can predict how a molecule might bind to its target protein, providing insights that guide the design of new, more effective analogs. oncodesign-services.comsolubilityofthings.com Together, these methodologies provide a powerful framework for rational drug design, accelerating the journey from an initial hit to a viable drug candidate. oncodesign-services.com

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of picolinamide (B142947) derivatives is highly dependent on their structural features. SAR studies have been crucial in identifying the specific molecular components that govern their efficacy and selectivity against various biological targets.

The central pyridine-carboxamide core, known as the picolinamide scaffold, is a critical determinant of biological activity. Modifications to this core structure can lead to dramatic shifts in potency and selectivity. A compelling example is seen in the development of antibacterials targeting Clostridioides difficile. nih.gov

Initial studies began with an isonicotinamide (B137802) scaffold (a constitutional isomer of picolinamide where the amide group is at the 4-position of the pyridine (B92270) ring), which showed equal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile. nih.gov However, by modifying the core scaffold from isonicotinamide to picolinamide (amide at the 2-position), researchers achieved a remarkable enhancement in selectivity. This change in the position of the ring nitrogen relative to the amide group resulted in a compound with exquisite potency against C. difficile and significantly reduced activity against MRSA and other gut microbiota. nih.gov This demonstrates that the fundamental arrangement of the picolinamide scaffold itself is a key motif for achieving selective biological action. nih.gov

| Compound | Core Scaffold | Activity against C. difficile (MIC) | Activity against MRSA (MIC) | Selectivity (MRSA MIC / C. difficile MIC) | Reference |

|---|---|---|---|---|---|

| Isonicotinamide 4 | Isonicotinamide | Active | Active | ~1 | nih.gov |

| Picolinamide 87 | Picolinamide | 0.125 µg·mL–1 | 128 µg·mL–1 | >1000-fold | nih.gov |

Beyond the core scaffold, substituents attached to the pyridine ring and the amide nitrogen play a crucial role in fine-tuning the pharmacological profile of picolinamide analogs. The nature, position, and electronic properties of these substituents can significantly influence potency and target interaction. nih.govmdpi.com

In the context of antibacterial picolinamides, 2,4-disubstitution on the pyridine ring was identified as a key modification that imparted the desired selectivity toward C. difficile. nih.gov For picolinamide derivatives acting as acetylcholinesterase inhibitors, SAR studies revealed that the substitution position of a dimethylamine (B145610) side chain on a phenyl ring attached to the amide nitrogen markedly influenced inhibitory activity and selectivity. nih.gov Furthermore, the bioactivity of picolinamide derivatives in this class was generally stronger than that of the corresponding benzamide (B126) derivatives. nih.gov

Studies on the rotational energy barrier of the amide bond in picolinamide versus its isomer nicotinamide (B372718) highlight the structural importance of the substituent position. The proximity of the amide group to the pyridine nitrogen in picolinamide allows for an intramolecular hydrogen bond, which stabilizes its ground state conformation and creates a substantial energetic difference compared to other isomers. nih.gov This inherent structural feature, influenced by the substituent pattern, is critical for molecular recognition at the biological target. researchgate.net

| Compound Class | Target | Key Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| Antibacterial Picolinamides | C. difficile | 2,4-disubstitution on the picolinamide core | Imparted high selectivity over MRSA | nih.gov |

| Picolinamide Derivatives | Acetylcholinesterase (AChE) | Position of dimethylamine side chain on N-phenyl group | Markedly influenced inhibitory activity and selectivity | nih.gov |

| mGluR5 NAMs | mGluR5 | 6-methyl on picolinamide core | Identified as a significant feature for potency | acs.org |

| mGluR4 PAMs | mGluR4 | 3-amino group on picolinamide core | Identified as a required pharmacophore for activity | nih.govnih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. mhmedical.com Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govyoutube.compatsnap.com One isomer may fit perfectly into a binding site and elicit a therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. nih.govyoutube.combiomedgrid.com

This principle means that the two enantiomers of a chiral drug should be considered as two distinct drugs, as they can have significantly different pharmacodynamic and pharmacokinetic properties. nih.govnih.gov For example, the S-isomer of the NSAID ibuprofen (B1674241) is significantly more potent as a COX-1 inhibitor than the R-isomer. biomedgrid.com Similarly, the S-enantiomer of the beta-blocker propranolol (B1214883) is responsible for its beta-adrenoceptor blocking action, while the d-enantiomer is inactive. nih.gov Therefore, controlling the stereochemistry of chiral centers within 3-amino-6-methoxypicolinamide analogs is essential for optimizing their pharmacological activity and ensuring target selectivity. scribd.com

SAR in Modulating Specific Pharmacological Targets

The principles of SAR are applied to optimize the interaction of picolinamide analogs with specific biological targets. By understanding how structural changes affect binding and functional activity at a particular receptor or enzyme, medicinal chemists can design molecules with tailored pharmacological profiles.

Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G protein-coupled receptors that are important targets for treating neurological and psychiatric disorders. acs.org Picolinamide-based structures have emerged as potent and selective allosteric modulators of these receptors. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, offering a path to greater subtype selectivity. nih.govyoutube.com

SAR studies have been instrumental in developing picolinamide-based mGluR modulators. For instance, a chemical optimization program for mGlu4 positive allosteric modulators (PAMs) identified that a 3-amino substituent on the picolinamide "warhead" was a required pharmacophore for activity. nih.govnih.gov Further exploration around this 3-aminopicolinamide core led to the discovery of VU0477886, a potent mGlu4 PAM with good CNS penetration and in vivo efficacy. nih.govnih.gov The SAR for this series was found to be quite "steep," meaning small structural changes led to large differences in activity. For example, while certain isoindolinone substituents on the amide nitrogen produced potent PAMs, the electronic properties were key; an electron-rich version was active, whereas a similar electron-deficient analog was devoid of activity. nih.gov

In another example, subtle structural modifications to an mGlu4 PAM scaffold led to a "molecular switch," converting the molecule into an mGlu4 antagonist. nih.govnih.gov Specifically, changing a 2,4-dihydroxyphenol moiety to a 4-chloro-3-pyridyl moiety resulted in the switch from a PAM to an antagonist, demonstrating the profound impact of minor structural alterations on the mode of pharmacological action. nih.gov

| Target | Compound Series | Structural Modification | Pharmacological Outcome | Reference |

|---|---|---|---|---|

| mGluR4 | 3-Aminopicolinamides | Introduction of 3-amino group on picolinamide core | Essential for Positive Allosteric Modulator (PAM) activity | nih.gov |

| mGluR4 | 3-Aminopicolinamides | Electron-rich vs. electron-deficient isoindolinone on amide | Electron-rich analog was potent; electron-deficient was inactive | nih.gov |

| mGluR4 | Aryl Amides | Change from 2,4-dihydroxyphenol to 4-chloro-3-pyridyl | "Molecular switch" from PAM to Antagonist activity | nih.gov |

| mGluR5 | Aryl Acetylenic Lactams | Deletion of one carbonyl from a phthalimide (B116566) to an isoindolinone | Retained PAM activity but with diminished efficacy | nih.gov |

SAR for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Specific studies detailing the structure-activity relationship of this compound and its analogs as CFTR potentiators are not prominently found in publicly accessible scientific literature. The discovery and optimization of CFTR modulators often involve high-throughput screening of large compound libraries, followed by iterative medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This process, known as hit-to-lead and lead optimization, systematically modifies a "hit" molecule to understand how different chemical groups influence its biological activity.

For a compound like this compound, a hypothetical SAR investigation for CFTR potentiation would typically explore modifications at three key positions: the amino group, the methoxy (B1213986) group, and the picolinamide core.

The Amino Group (Position 3): Modifications would likely include altering its basicity, steric bulk, and hydrogen bonding capacity. For instance, converting the primary amine to secondary or tertiary amines, or replacing it with other functional groups like hydroxyl or small alkyl chains, would help determine its importance for interacting with the CFTR protein.

The Methoxy Group (Position 6): The role of the methoxy group would be investigated by replacing it with other alkoxy groups of varying chain lengths or with electron-donating or electron-withdrawing groups to probe the electronic and steric requirements at this position.

The Picolinamide Scaffold: The pyridine ring and the carboxamide linker are crucial structural features. Analogs would be synthesized to understand the importance of the nitrogen atom's position in the ring and the geometry of the amide bond for target engagement.

Without experimental data, any discussion on the precise SAR for CFTR potentiation by this compound remains speculative.

SAR for Other Enzyme and Receptor Systems

Similar to the situation with CFTR, detailed public information on the SAR of this compound concerning other specific enzymes or receptor systems is scarce. The aminopicolinamide scaffold is present in a number of biologically active molecules, and its activity is highly dependent on the specific substitutions and their arrangement on the picolinamide ring.

General SAR principles suggest that the molecule's various functional groups—the aromatic ring, the amino group, the methoxy group, and the amide linkage—could interact with a range of biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The specific nature of these interactions would dictate the compound's activity and selectivity profile.

To establish a clear SAR for any given enzyme or receptor, a systematic study involving the synthesis and biological evaluation of a library of analogs would be necessary. Such studies for this compound have not been published in a comprehensive manner.

Application of SAR in Hit-to-Lead and Lead Optimization Campaigns

The process of advancing a "hit" compound from a high-throughput screen to a "lead" compound with drug-like properties is a critical phase in drug discovery. wikipedia.org This hit-to-lead and subsequent lead optimization phase heavily relies on understanding the SAR of the chemical series. universiteitleiden.nlgranlen.com

In a hypothetical hit-to-lead campaign involving this compound, the initial steps would involve confirming its activity and purity. Following this, medicinal chemists would design and synthesize a focused library of analogs to rapidly explore the SAR around the core scaffold. The objectives of this phase are to:

Improve Potency: Increase the compound's affinity and efficacy for the target protein. wikipedia.org

Enhance Selectivity: Minimize off-target activities to reduce potential side effects.

Optimize Physicochemical Properties: Improve solubility, permeability, and metabolic stability to ensure the compound can reach its target in the body.

Establish a Patentable Chemical Space: Develop novel and proprietary analogs. vichemchemie.com

The insights gained from these initial SAR studies would then guide the lead optimization phase, which involves more extensive and fine-tuned chemical modifications to produce a preclinical candidate. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. universiteitleiden.nl Without specific examples of such campaigns involving this compound in the public domain, a detailed analysis of its application in this context cannot be provided.

Mechanism of Action Studies of 3 Amino 6 Methoxypicolinamide Analogs

Molecular Interactions with Target Proteins

The binding of 3-Amino-6-methoxypicolinamide analogs to their target receptors is a multifaceted process involving a combination of hydrogen bonds, hydrophobic contacts, and water-mediated interactions. These interactions collectively stabilize the ligand-receptor complex and are crucial for the modulatory effects observed.

Hydrogen bonds play a pivotal role in the specific recognition and binding of picolinamide (B142947) analogs within the allosteric pocket of mGluRs. The N3 and 4-oxo moieties of related thieno[2,3-d]pyrimidine (B153573) analogs, for instance, form hydrogen bonds with key residues such as Asp546 and Asn547. nih.gov In aryl benzamide (B126) derivatives that act as mGluR5 negative allosteric modulators (NAMs), hydrogen bonding interactions with residues like Ser969 and Tyr659 are critical for anchoring the molecule in its bioactive conformation. mdpi.com The picolinamide core itself can engage in hydrogen bonding, with the potency of some analogs being influenced by substitutions that affect these interactions. acs.org For example, in the mGluR5 NAM, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, specific hydrogen bonds contribute to its high affinity. acs.org

| Interacting Residue | Type of Interaction | Analog Class | Reference |

| Asp546 | Hydrogen Bond | Thieno[2,3-d]pyrimidine | nih.gov |

| Asn547 | Hydrogen Bond | Thieno[2,3-d]pyrimidine | nih.gov |

| Ser969 | Hydrogen Bond | Aryl Benzamide (mGluR5 NAM) | mdpi.com |

| Tyr659 | Hydrogen Bond | Aryl Benzamide (mGluR5 NAM) | mdpi.com |

Hydrophobic interactions are significant contributors to the binding affinity of picolinamide analogs. The aromatic rings and other nonpolar moieties of these compounds often engage in hydrophobic contacts with nonpolar residues within the binding pocket. nih.gov For aryl benzamide mGluR5 NAMs, hydrophobic interactions with residues such as Pro655, Ile625, and Trp945 are crucial for stabilizing the ligand-receptor complex. mdpi.com The optimization of picolinamide derivatives as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors also highlights the importance of hydrophobic interactions in achieving high potency. nih.gov

| Interacting Residue | Type of Interaction | Analog Class | Reference |

| Pro655 | Hydrophobic | Aryl Benzamide (mGluR5 NAM) | mdpi.com |

| Ile625 | Hydrophobic | Aryl Benzamide (mGluR5 NAM) | mdpi.com |

| Trp945 | π–π stacking | Aryl Benzamide (mGluR5 NAM) | mdpi.com |

Conformational Changes and Receptor Activation

The binding of this compound analogs to the allosteric site of mGluRs induces conformational changes that propagate through the receptor, ultimately modulating its activity. These changes can affect both the local environment of the binding pocket and the global architecture of the receptor.

Allosteric modulators of mGluRs bind within a pocket located in the seven-transmembrane (7TM) domain of the receptor. nih.govnih.gov The binding of these modulators can influence the conformation of this pocket and, in turn, affect the activation state of the receptor. biorxiv.orgelifesciences.org For instance, positive allosteric modulators (PAMs) can stabilize an active conformation of the receptor, while negative allosteric modulators (NAMs) may favor an inactive state. The allosteric binding sites of different mGluR subtypes, while sharing some similarities, also possess distinct features that allow for the development of subtype-selective modulators. nih.gov The binding of picolinamide analogs can influence the intricate network of interactions that act as "trigger" and "transmission switches," thereby controlling receptor signaling.

The binding of allosteric modulators in the 7TM domain can induce significant conformational rearrangements of the transmembrane helices. nih.gov These shifts are a critical step in the allosteric modulation of receptor function. For example, the activation of mGluRs is associated with the outward movement of transmembrane helix VI. nih.gov Allosteric modulators can either promote or hinder this movement, leading to potentiation or inhibition of the receptor's response to the endogenous ligand, glutamate (B1630785). nih.govelifesciences.org Studies on mGluR2 have shown that allosteric modulators can influence the conformational dynamics of the 7TM domain, highlighting the direct link between ligand binding and the structural changes that govern receptor activity. biorxiv.orgelifesciences.org

| Compound Class | Receptor Target | Effect on Transmembrane Helices | Consequence | Reference |

| Allosteric Modulators | mGluRs | Induce rearrangements | Modulation of receptor activity | nih.gov |

| PAMs | mGluR2 | Promote active conformation | Potentiation of glutamate response | biorxiv.orgelifesciences.org |

| NAMs | mGluR2 | Favor inactive conformation | Inhibition of glutamate response | biorxiv.orgelifesciences.org |

Advanced Medicinal Chemistry Applications and Future Research Directions

Design and Development of Novel Ligands

The structural core of 3-amino-6-methoxypicolinamide allows for extensive modification, enabling chemists to fine-tune its properties for specific biological targets. Advanced strategies such as bioisosterism and the design of targeted protein degraders are pivotal in unlocking the full potential of this chemical scaffold.

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar size, shape, and electronic properties, is a cornerstone of lead optimization. drughunter.comprismbiolab.com This approach is used to enhance potency, improve selectivity, modulate pharmacokinetic (ADME) properties, and mitigate toxicity. patsnap.com For the this compound scaffold, several bioisosteric modifications can be envisioned to optimize its therapeutic profile.

Amide Bioisosteres: The picolinamide's primary amide is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. However, amides can be susceptible to hydrolysis by metabolic enzymes. Replacing the amide with more stable heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles can mimic the hydrogen bonding characteristics while improving metabolic stability. drughunter.comnih.gov This strategy has been successfully employed in developing γ-secretase inhibitors for potential use in Alzheimer's disease, where an oxadiazole ring served as a stable amide bioisostere. nih.gov

Amino and Methoxy (B1213986) Group Modifications: The amino (-NH2) and methoxy (-OCH3) groups are critical for defining the molecule's polarity and interaction with target proteins. The amino group can be replaced with bioisosteres such as a hydroxyl (-OH), methylamino (-NHCH3), or small alkyl groups to alter basicity and hydrogen bonding capacity. The methoxy group can be substituted with other groups like fluoro, chloro, or a trifluoromethyl group to modulate lipophilicity and block potential sites of oxidative metabolism. cambridgemedchemconsulting.com

The strategic application of these bioisosteric replacements can transform the this compound core into a new generation of drug candidates with optimized properties. patsnap.com

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. nih.govnih.gov This is often achieved using proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. picoimmune.com

The this compound scaffold is well-suited for development into a PROTAC component.

As a Protein of Interest (POI) Ligand: Derivatives of this compound could be designed to bind with high affinity to a specific disease-relevant protein, such as a kinase or a transcription factor. By attaching a linker to a non-critical position on the picolinamide (B142947) ring, this "warhead" can then be connected to a known E3 ligase ligand (e.g., a thalidomide (B1683933) analog for Cereblon or a VHL ligand). nih.govrsc.org

As an E3 Ligase Ligand: Alternatively, the picolinamide structure itself could be optimized to bind to an E3 ligase. The discovery of novel E3 ligase binders is a key area of research in TPD, as it expands the toolbox beyond the commonly used Cereblon and VHL ligases. nih.gov

This TPD approach offers the potential to target proteins previously considered "undruggable" due to the lack of a functional active site for traditional inhibitors. picoimmune.com

Therapeutic Potential and Drug Discovery

Derivatives of the picolinamide scaffold have shown significant promise in preclinical research across a range of therapeutic areas, from central nervous system disorders to oncology.

The ability of small molecules to cross the blood-brain barrier is essential for treating central nervous system (CNS) disorders. The picolinamide scaffold has been successfully modified to create CNS-active agents.

Depression: Research has identified novel arylpiperazine derivatives of picolinamide with significant antidepressant-like activity in animal models. nih.govresearchgate.net These compounds were shown to exert their effects through interaction with the serotonergic system, a key pathway in the pathophysiology of depression. nih.gov Specifically, their activity was linked to the 5-HT1A and 5-HT2C receptors, demonstrating the potential of the picolinamide core to be tailored for specific CNS targets. nih.govresearchgate.net

Table 1: Antidepressant-Like Activity of a Picolinamide Derivative

| Compound | Test | Mechanism of Action | Finding | Source |

|---|---|---|---|---|

| 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide | Forced Swim Test (FST) & Tail Suspension Test (TST) in mice | Interaction with the serotonin (B10506) 5-HT1A receptor | Produced a significant antidepressant-like effect. | nih.gov |

Schizophrenia and Other Brain Disorders: Picolinamide derivatives have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov The mGlu4 receptor is a promising target for treating brain disorders, including Parkinson's disease and potentially schizophrenia, by modulating glutamate signaling. nih.gov Furthermore, a close structural analog, Methyl-2-Amino-3-Methoxybenzoate, has demonstrated the ability to reduce hyperdopaminergic activity in animal models of schizophrenia, predicting antipsychotic effects. nih.gov This highlights the potential of the core aminomethoxy-aromatic amide structure in developing novel antipsychotics.

Alzheimer's Disease: A key strategy in Alzheimer's research is the inhibition of γ-secretase to reduce the production of amyloid-β peptides. nih.gov As noted previously, amide bioisosteres like oxadiazoles (B1248032) have been used to create potent γ-secretase inhibitors, providing a clear blueprint for how the this compound scaffold could be adapted for this purpose. nih.gov

The picolinamide moiety is a recognized pharmacophore in oncology, most notably as a structural component of the multi-kinase inhibitor drug Sorafenib. acs.org This has spurred further investigation into picolinamide-based compounds for cancer therapy.

Recent studies have shown that rhodium(III) complexes incorporating picolinamide derivative ligands exhibit potent anticancer and antimetastasis activities. acs.orgnih.gov These metal-based agents were found to inhibit the proliferation of cancer cell lines through multiple mechanisms, including inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.gov In xenograft models, these complexes significantly inhibited tumor growth and metastasis, underscoring their potential as multifaceted anticancer agents. nih.gov

Table 2: In Vitro Anticancer Activity of Rhodium(III)-Picolinamide Complexes

| Compound | Cell Line | IC50 (µM) | Mechanism | Source |

|---|---|---|---|---|

| Rh1 | T24 (Bladder Cancer) | 0.89 ± 0.05 | Apoptosis, Autophagy, Cell Cycle Arrest | nih.gov |

| Rh1 | 5637 (Bladder Cancer) | 1.12 ± 0.08 | Apoptosis, Autophagy, Cell Cycle Arrest | nih.gov |

| Rh2 | T24 (Bladder Cancer) | 1.34 ± 0.11 | Apoptosis, Autophagy, Cell Cycle Arrest | nih.gov |

| Rh2 | 5637 (Bladder Cancer) | 1.56 ± 0.13 | Apoptosis, Autophagy, Cell Cycle Arrest | nih.gov |

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in cellular detoxification by effluxing a wide variety of substances, including chemotherapeutic drugs. medchemexpress.commdpi.com Overexpression of ABC transporters, such as P-glycoprotein (P-gp, ABCB1) and ABCG2, is a major mechanism of multidrug resistance (MDR) in cancer, which limits the efficacy of chemotherapy. medchemexpress.comnih.gov

Developing modulators that can inhibit the function of these transporters is a key strategy to overcome MDR. medchemexpress.com Compounds that act as ABC transporter modulators can be used in combination with anticancer drugs to increase their intracellular concentration and restore chemosensitivity. medchemexpress.comnih.gov The structural features of this compound, including its heterocyclic nature and hydrogen bonding capabilities, are consistent with those found in known ABC transporter modulators. Future research could explore the potential of its derivatives to inhibit ABC transporters, which could provide a dual benefit in oncology: direct cytotoxicity and the reversal of multidrug resistance.

Methodological Advancements in Picolinamide Research

The quest for novel picolinamide-based drug candidates has driven significant innovation in synthetic and screening methodologies. These advancements aim to accelerate the drug discovery process, from hit identification to lead optimization, by enabling more efficient and targeted exploration of chemical space.

High-Throughput Screening (HTS) Techniques: